molecular formula C11H15N3O2 B13212147 N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

Cat. No.: B13212147
M. Wt: 221.26 g/mol
InChI Key: SBFQTPSAVAWARA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a bicyclic heterocyclic compound featuring a 1,7-naphthyridine core fused with a saturated six-membered ring. The molecule is substituted at the carboxamide position with methoxy and methyl groups on the nitrogen atom.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(16-2)11(15)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,5-7H2,1-2H3

InChI Key

SBFQTPSAVAWARA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=C(CCNC2)C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with methoxyamine and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights structural analogs of the target compound, emphasizing differences in substituents and core modifications:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Synthetic Method Reference
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide (Target) 1,7-Naphthyridine N-Methoxy-N-methyl carboxamide C₁₂H₁₅N₃O₂ 245.27 Cs₂CO₃-mediated coupling
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine 1,7-Naphthyridine Methyl group at position 2 C₉H₁₂N₂ 148.21 Unspecified alkylation
8-(4-Bromophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (5i) 1,7-Naphthyridine 4-Bromophenyl at position 8 C₁₅H₁₃BrN₂ 307.18 Suzuki coupling
4-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid methyl ester 1,7-Naphthyridine Methoxy at position 4; methyl ester at position 2 C₁₂H₁₄N₂O₃ 234.25 Esterification
(2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) 1,7-Naphthyridine Cyano, aryl, and amino-butylamide substituents C₂₉H₂₅N₅O 475.55 Multi-step Suzuki and amidation

Key Observations :

  • Substituent Diversity : The target compound’s N-methoxy-N-methyl carboxamide group distinguishes it from analogs with simpler alkyl (e.g., 2-methyl ) or aryl (e.g., 4-bromophenyl ) substituents. This substitution likely enhances metabolic stability compared to esters (e.g., methyl ester in ) .
  • Synthetic Flexibility : Suzuki reactions are widely used to modify the 1,7-naphthyridine core (e.g., introducing cyclopropyl or aryl groups ). The target compound’s synthesis may leverage similar protocols.
  • Positional Isomerism : Compounds like 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-amine () demonstrate the impact of nitrogen positioning (1,6 vs. 1,7), which alters electronic properties and binding interactions .

Reactivity and Functional Group Transformations

  • Carboxamide vs. Ester : The target’s carboxamide group offers hydrogen-bonding capability, unlike the methyl ester in , which may hydrolyze in vivo .

Physicochemical Properties

  • Polarity: The N-methoxy-N-methyl group increases polarity compared to non-polar substituents (e.g., heptyl in compound 5k ), influencing pharmacokinetics.

Biological Activity

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique naphthyridine structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : Approximately 220.27 g/mol
  • Structure : The compound features a tetrahydro moiety and a carboxamide functional group, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions such as neurodegenerative diseases.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and immune responses.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies involving related compounds indicate that they may interact with various receptors and enzymes:

  • Receptor Binding : Interaction studies have shown binding affinities to glutamate receptors (mGluR), suggesting a role in modulating neurotransmitter systems .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Tetrahydronaphthyridine Core : Utilizing cyclization reactions with appropriate precursors.
  • Carboxamide Functionalization : Introducing the carboxamide group through acylation methods.

Research Findings

Recent studies have explored the biological activity and pharmacokinetics of this compound. Notable findings include:

  • In Vitro Studies : Cell-based assays have demonstrated significant cytoprotective effects against oxidative stress-induced damage.
  • Animal Models : In vivo studies indicate potential efficacy in reducing inflammation and promoting neuronal survival in models of neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntiviral, Neuroprotective
5,6-Dihydro-1H-pyrrolo[3,4-b]quinolin-4(5H)-oneStructureStrong neuroprotective effects
3-Amino-5,6-dihydrobenzo[b]thiopheneStructureAnti-inflammatory properties
2-Methoxy-N-methylquinolineStructurePotent antibacterial activity

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated a significant reduction in neuronal loss and improved motor function compared to control groups.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. Further research is warranted to explore its potential as an antiviral therapeutic agent.

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